molecular formula C24H38N2O5 B13425248 3'-Hydroxy Valbenazine

3'-Hydroxy Valbenazine

Cat. No.: B13425248
M. Wt: 434.6 g/mol
InChI Key: RPHPRWCGGJGIHI-WGQQHEPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Hydroxy Valbenazine is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease . The compound 3’-Hydroxy Valbenazine is an active metabolite of Valbenazine and plays a crucial role in its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Valbenazine involves several steps, starting from dihydroisoquinoline as a key intermediate. The process includes a highly stereoselective 1,3-dipolar cycloaddition, followed by N-O bond cleavage and lactamization . The chiral resolution of racemic hydrotetrabenazine (HTBZ) derived from ketone reduction is also a critical step in the synthesis .

Industrial Production Methods: Industrial production of Valbenazine and its derivatives, including 3’-Hydroxy Valbenazine, often involves the use of crystalline acid addition salts. An improved process for the preparation of Valbenazine tosylate has been developed, which includes reacting the Hydroxy CSA compound with Boc-L-Valine .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy Valbenazine undergoes various chemical reactions, including:

    Oxidation: Conversion to other hydroxylated metabolites.

    Reduction: Formation of reduced derivatives.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of 3’-Hydroxy Valbenazine, which may have different pharmacological properties.

Scientific Research Applications

3’-Hydroxy Valbenazine has several scientific research applications:

Properties

Molecular Formula

C24H38N2O5

Molecular Weight

434.6 g/mol

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C24H38N2O5/c1-14(2)9-16-13-26-8-7-15-10-20(29-5)21(30-6)11-17(15)18(26)12-19(16)31-23(27)22(25)24(3,4)28/h10-11,14,16,18-19,22,28H,7-9,12-13,25H2,1-6H3/t16-,18-,19-,22-/m1/s1

InChI Key

RPHPRWCGGJGIHI-WGQQHEPDSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)(C)O)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)(C)O)N)OC)OC

Origin of Product

United States

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